molecular formula C17H18N2O2S B2763413 N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide CAS No. 2034310-47-7

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide

Cat. No.: B2763413
CAS No.: 2034310-47-7
M. Wt: 314.4
InChI Key: OUGVVVYCIXGFKL-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide is a useful research compound. Its molecular formula is C17H18N2O2S and its molecular weight is 314.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

Studies have focused on the synthesis and reactivity of related furan and thiophene derivatives. Aleksandrov and El’chaninov (2017) reported on the synthesis of N-(1-Naphthyl)furan-2-carboxamide, which, through subsequent reactions, led to the development of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, indicating a method for creating structurally complex molecules from simpler furan derivatives (Aleksandrov & El’chaninov, 2017).

Antimicrobial and Anti-inflammatory Applications

The synthesis of structurally related furan, thiophene, and pyrrole carboxamides, such as N-(4,6-dimethylpyridin-2-yl)arylcarboxamides and arylthiocarboxamides, has demonstrated potential in acting as brain edema inhibitors and exhibiting anti-inflammatory properties, showcasing the compound's relevance in medical research for developing new treatments (Robert et al., 1995).

Antiviral Activities

Research by Yongshi et al. (2017) highlights the development of furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses. Their study demonstrated that the introduction of a 2,5-dimethyl-substituted heterocyclic moiety significantly enhances anti-influenza activity, indicating the compound's potential in antiviral therapies (Yongshi et al., 2017).

Structural and Chemical Properties

Further studies on the crystal structure of related compounds have provided insights into the chemical and physical properties of these molecules. For instance, Sharma et al. (2016) explored the crystal structure of a thiophene-based compound, offering valuable information on its stability and reactivity, which could inform the development of similar compounds for various applications (Sharma et al., 2016).

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-19(2)15(9-18-17(20)12-7-8-21-10-12)14-11-22-16-6-4-3-5-13(14)16/h3-8,10-11,15H,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGVVVYCIXGFKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=COC=C1)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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